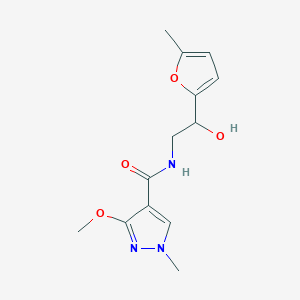
N-(2-ヒドロキシ-2-(5-メチルフラン-2-イル)エチル)-3-メトキシ-1-メチル-1H-ピラゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、その抗線維化特性について調査されています。Guらは、興味のある化合物を含む、一連の新しい2-(ピリジン-2-イル)ピリミジン誘導体を合成し、評価しました 。これらの誘導体は、ピルフェニドンなどの既存の薬物よりも優れた抗線維化活性を示しました。特に、化合物エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)とエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、in vitroでコラーゲン発現とヒドロキシプロリン含有量を阻害し、有望な抗線維化効果を示しました。
- ピリミジン誘導体を含む、この化合物は、その抗菌活性について調査されています 。これらの化合物は、細菌、真菌、またはウイルスの感染症と闘う上で役割を果たす可能性があります。
- 研究者たちは、ピリミジン系化合物を潜在的な抗ウイルス剤として調査してきました 。この化合物は、ウイルス複製または侵入を阻害することで、この分野に貢献する可能性があります。
- ピリミジン誘導体は、抗腫瘍特性を示しています 。この化合物の抗腫瘍効果に関する具体的なデータは入手できませんが、調査する価値のある分野です。
- ピリミジンコアは、医薬品化学における特権的な構造と考えられています 。研究者は、この化合物を足場として使用して、さまざまな薬理活性を持つ新しい薬物を設計することができます。
抗線維化活性
抗菌性
抗ウイルス性
抗腫瘍効果
創薬
生物活性
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a pyrazole ring, a furan moiety, and a carboxamide functional group. The structural formula is represented as follows:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study conducted on similar pyrazole compounds demonstrated that modifications to the pyrazole nucleus can enhance anti-inflammatory efficacy. For instance, derivatives were tested in carrageenan-induced paw edema models, showing inhibition rates comparable to standard anti-inflammatory drugs such as diclofenac and ibuprofen .
| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |
|---|---|---|---|
| N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | TBD | Diclofenac | 86.72 |
2. Antimicrobial Activity
Pyrazole derivatives have also been studied for their antimicrobial properties. A related compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | TBD | Ampicillin | 10 |
| Staphylococcus aureus | TBD | Vancomycin | 5 |
3. Anticancer Potential
Emerging studies suggest that certain pyrazole derivatives possess anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of apoptotic pathways or interference with cell cycle progression .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide:
- Study A : A series of 1-acetyl-pyrazole derivatives were synthesized and evaluated against various cancer cell lines, demonstrating IC50 values that indicated significant cytotoxicity.
- Study B : A novel pyrazole compound was shown to reduce inflammation markers (TNF-alpha and IL-6) in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activities of pyrazole compounds are often attributed to their ability to interact with various biological targets, including enzymes involved in inflammatory pathways and microbial metabolism. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects .
特性
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-8-4-5-11(20-8)10(17)6-14-12(18)9-7-16(2)15-13(9)19-3/h4-5,7,10,17H,6H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWODVAJGDDAHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CN(N=C2OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














